6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl
Overview
Description
6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride is a synthetic compound that belongs to the class of spirochroman derivatives. This compound has gained significant attention in the field of medical research due to its potential therapeutic effects. The molecular formula of 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride is C13H15ClFNO, and it has a molecular weight of 255.72 g/mol .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, particularly in the development of antidepressants .
Mode of Action
Piperidine derivatives are known to interact with various targets in the body, leading to changes in cellular function . For instance, some piperidine derivatives act on dopamine reuptake, while others influence glutamate receptors .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Result of Action
Given its structural similarity to other piperidine derivatives, it may have similar effects, such as modulating neurotransmitter activity .
Biochemical Analysis
Biochemical Properties
6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved. Additionally, 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride can bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride on cellular processes are diverse and depend on the cell type and experimental conditions. In cancer cell lines, this compound has demonstrated antiproliferative activity, likely through the induction of apoptosis and cell cycle arrest . It can also modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Furthermore, 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride has been observed to affect gene expression, particularly genes related to cell survival and apoptosis .
Molecular Mechanism
At the molecular level, 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the compound can inhibit the activity of certain kinases, leading to the disruption of signaling cascades that promote cell proliferation . Additionally, 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, which can influence its efficacy and potency. Studies have shown that the stability of 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride can be affected by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound in cell culture models has revealed sustained antiproliferative effects, although the degree of efficacy may diminish with prolonged treatment .
Dosage Effects in Animal Models
In animal models, the effects of 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride vary with different dosages. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction reactions that convert the compound into more hydrophilic metabolites, which can be excreted from the body. The metabolic pathways may also involve conjugation reactions, such as glucuronidation and sulfation, which further enhance the solubility and excretion of the metabolites .
Transport and Distribution
The transport and distribution of 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride within cells and tissues are influenced by various transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and distribution. Additionally, binding to plasma proteins can influence the bioavailability and tissue distribution of the compound .
Subcellular Localization
The subcellular localization of 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride is critical for its activity and function. This compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . The localization is often mediated by targeting signals or post-translational modifications that direct the compound to particular organelles. For example, nuclear localization signals can facilitate the transport of the compound into the nucleus, where it can interact with DNA and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride involves several steps. One common method includes the reaction of 2,4-difluorobenzoyl-4-piperidine with hydroxylamine sulfate and powdered potassium hydroxide in dichloromethane . This reaction yields 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involve large-scale synthesis using similar reaction conditions as described above. The process may include optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride can be compared with other similar compounds, such as:
- 6-Methylspiro[chromane-2,4’-piperidine] hydrochloride
- 6-Chlorospiro[chromene-2,4’-piperidine] hydrochloride
- 7-Methoxyspiro[chromane-2,4’-piperidine] hydrochloride
These compounds share a similar spirochroman structure but differ in their substituents, which can significantly impact their chemical properties and biological activities . The presence of a fluorine atom in 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride may enhance its stability and reactivity compared to its analogs .
Properties
IUPAC Name |
6-fluorospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITABEUPCHVIAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936648-40-7 | |
Record name | Spiro[2H-1-benzopyran-2,4′-piperidin]-4(3H)-one, 6-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936648-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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